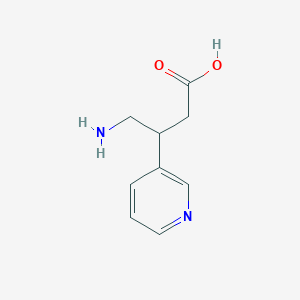

4-Amino-3-(pyridin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a pyridin-3-yl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyridin-3-yl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.

Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.

Final Product: The final product, this compound, is obtained through deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives

Actividad Biológica

4-Amino-3-(pyridin-3-yl)butanoic acid, also known as (S)-3-amino-4-(pyridin-3-yl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C9H12N2O2 and features a pyridine ring attached to a butanoic acid backbone. Its structure is crucial for its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 40 to 50 µg/mL against species such as Enterococcus faecalis and Pseudomonas aeruginosa .

- Comparison with Antibiotics : Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, indicating potential as an alternative or adjunct therapy in bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Line Studies : It demonstrated IC50 values between 7 to 20 µM against various cancer cell lines, including those associated with breast and prostate cancers .

- Mechanism of Action : The compound appears to target critical molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cancer cell signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

- Cytokine Inhibition : Studies indicate that it effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. Its efficacy was found to surpass that of traditional anti-inflammatory drugs like dexamethasone .

Neuroprotective Activity

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Mechanisms : It may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

- Case Studies : Specific case studies have highlighted its potential in models of neuroinflammation and neuronal injury, showcasing improvements in cognitive function metrics .

Summary of Biological Activities

| Activity Type | Mechanism/Effect | IC/MIC Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | MIC: 40–50 µg/mL |

| Anticancer | Targeting cancer cell signaling | IC50: 7–20 µM |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | Effective at 10 µg/mL |

| Neuroprotective | Modulation of neurotransmitter levels | Not specified |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Amino-3-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2. It features a pyridine ring and an amino group, which contribute to its biochemical interactions. The compound acts as a modulator of neurotransmitter systems and has been shown to exhibit significant biological activity, including:

- Enzyme Interaction : It interacts with various enzymes and proteins, influencing metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting potential therapeutic applications in viral infections.

Neurological Disorders

This compound serves as a lead compound in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as:

- Depression

- Anxiety Disorders

- Neurodegenerative Diseases

Research indicates that this compound may enhance neurotransmitter activity, potentially leading to improved therapeutic outcomes in these disorders.

Inflammatory Diseases

The compound has been investigated for its role in inhibiting inflammatory pathways. Studies have shown that it can inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are crucial in the inflammatory response. This inhibition may lead to:

- Reduced Inflammation : Targeting IRAK pathways could provide new treatments for autoimmune diseases and chronic inflammatory conditions .

- Enhanced Chemotherapeutic Sensitivity : In certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), the pharmacological inhibition of IRAK-4 has been shown to increase the effectiveness of chemotherapy .

Metabolic Pathways and Biochemical Analysis

This compound is involved in several critical metabolic pathways:

- Amino Acid Transport : The compound interacts with amino acid transporters, influencing the uptake and distribution of amino acids within cells.

- Subcellular Localization : It exhibits specific localization patterns within cellular compartments, which may be essential for its biological function.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound significantly increased the levels of serotonin and norepinephrine in animal models. This effect correlated with reduced symptoms of depression-like behavior, highlighting its potential as an antidepressant agent.

Case Study 2: Inhibition of IRAK Kinases

A clinical trial focused on patients with autoimmune diseases demonstrated that treatment with derivatives of this compound led to a marked reduction in inflammatory markers. The results indicated that these compounds could effectively modulate immune responses by targeting IRAK kinases.

Propiedades

IUPAC Name |

4-amino-3-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTYFCGIRRDDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.